molecular formula C6H11NO3 B1503063 Methyl 2-(3-aminooxetan-3-YL)acetate CAS No. 1105662-99-4

Methyl 2-(3-aminooxetan-3-YL)acetate

Cat. No. B1503063
CAS RN: 1105662-99-4
M. Wt: 145.16 g/mol
InChI Key: RYJCNSXLGUROLB-UHFFFAOYSA-N
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Description

“Methyl 2-(3-aminooxetan-3-YL)acetate” is a chemical compound with the molecular formula C6H11NO3. It has a molecular weight of 145.16 g/mol . It is typically stored at a temperature of 4°C .


Physical And Chemical Properties Analysis

“Methyl 2-(3-aminooxetan-3-YL)acetate” is a liquid at room temperature . It has a molecular weight of 145.16 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Chemical Analysis

  • The development of methods for the gas chromatography-mass spectrometric identification of partially methylated aminosugars from glycolipids reveals the importance of detailed analytical techniques in understanding the structure and function of complex biological molecules (Stellner, Saito, & Hakomori, 1973).
  • Research on the synthesis of oxetane/azetidine containing spirocycles highlights the chemical versatility and potential applications of compounds related to Methyl 2-(3-aminooxetan-3-yl)acetate in creating novel molecular structures with possible therapeutic benefits (Jones, Proud, & Sridharan, 2016).

Biological and Medical Applications

  • A study on the conversion of Methylglyoxal to Acetol by Escherichia coli Aldo-Keto Reductases offers insights into the metabolic pathways involving alpha-oxoaldehydes, which are chemically related to Methyl 2-(3-aminooxetan-3-yl)acetate, and their importance in cellular detoxification processes (Ko et al., 2005).
  • The synthesis and evaluation of bipyrazolic derivatives as corrosion inhibitors demonstrates the potential of chemical compounds, including those structurally related to Methyl 2-(3-aminooxetan-3-yl)acetate, in industrial applications beyond the pharmaceutical realm (Missoum et al., 2013).

Analytical Techniques

  • Techniques for the synthesis and mass fragmentographic analysis of partially O-methylated 2-N-methylglucosamines indicate the importance of advanced analytical methods in the identification and quantification of specific chemical moieties within larger molecules, which could be relevant for studying derivatives of Methyl 2-(3-aminooxetan-3-yl)acetate (Tai, Yamashita, & Kobata, 1975).

Mechanism of Action

The mechanism of action of “Methyl 2-(3-aminooxetan-3-YL)acetate” is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which is often studied in the context of drug development .

Safety and Hazards

“Methyl 2-(3-aminooxetan-3-YL)acetate” is classified as a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, indicating that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing hands thoroughly after handling, and storing in a well-ventilated place .

properties

IUPAC Name

methyl 2-(3-aminooxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)2-6(7)3-10-4-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJCNSXLGUROLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-aminooxetan-3-YL)acetate

CAS RN

1105662-99-4
Record name Methyl 3-amino-3-oxetaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105662-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Oxetan-3-ylidene-acetic acid methyl ester (Angewandte Chemie, International Edition (2006), 45(46), 7736-7739) ester (1.5 g; 11.72 mmol) in EtOH (20 ml) and liquid NH3 (11 g) are heated in a steel cylinder at 800 C for 5 hours. Evaporation of the solvent delivers the title compound as yellow resin. 1H-NMR (400 MHz; DMSO-d6): 4.42 (d, 2H); 4.34 (d, 2H); 3.61 (s, 3H); 2.77 (s, 2H); 2.33 (bs, 2H). MS (m/z) ES+: 145 (MH+; 15); 96 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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